3,4-Dimethoxythiophene-2-sulfonamide
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Overview
Description
3,4-Dimethoxythiophene-2-sulfonamide is an organic compound with the molecular formula C6H9NO4S2 and a molecular weight of 223.27 g/mol It is characterized by the presence of a thiophene ring substituted with two methoxy groups and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by the reaction with ammonia or amines to form the sulfonamide .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxythiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The methoxy groups and the sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
3,4-Dimethoxythiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxythiophene-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
3,4-Dimethoxythiophene: Lacks the sulfonamide group, making it less versatile in terms of chemical reactivity.
Thiophene-2-sulfonamide: Lacks the methoxy groups, which may affect its solubility and reactivity.
4-Methoxythiophene-2-sulfonamide: Contains only one methoxy group, which may influence its chemical properties and applications.
Uniqueness: 3,4-Dimethoxythiophene-2-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-dimethoxythiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4S2/c1-10-4-3-12-6(5(4)11-2)13(7,8)9/h3H,1-2H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRPJPPRTLEXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1OC)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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